tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate
Description
This compound features a chiral (S)-configured ethyl group linked to a 3-methyl-1,2,4-oxadiazole ring, protected by a tert-butyl carbamate group. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry. The tert-butyl carbamate moiety enhances solubility and serves as a protective group for amines during synthetic processes .
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-6(8-12-7(2)13-16-8)11-9(14)15-10(3,4)5/h6H,1-5H3,(H,11,14)/t6-/m0/s1 |
InChI Key |
KRZNFMNCDPFVSA-LURJTMIESA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to yield the desired carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of tert-butyl carbamates can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Pd-C, LiAlH₄
Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They are particularly useful in peptide synthesis, where they protect the amino group from unwanted reactions .
Biology: In biological research, tert-butyl carbamates are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various chemicals, including agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, protecting the carbamate from premature hydrolysis. The cleavage of the carbamate group typically occurs under acidic conditions, leading to the release of the active amine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Pharmacokinetic and Pharmacodynamic Implications
- Chirality : The (S)-configuration in the target compound could enhance enantioselective interactions with biological targets, a critical factor in drug design.
- Heterocycle Electronics : The 1,2,4-oxadiazole’s electron-deficient nature facilitates interactions with electron-rich enzyme active sites, while thiadiazoles () may exhibit stronger hydrophobic binding.
- Amino Group Utility: The amino-substituted benzoisoxazole () provides a handle for further functionalization, such as acylations or sulfonations, to optimize activity.
Research and Development Context
- Crystallography : Tools like SHELX () are critical for determining the 3D structures of such compounds, aiding in rational drug design.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy: Key signals include the tert-butyl singlet at δ ~1.45 ppm (¹H) and ~28 ppm (¹³C), the oxadiazole C=N resonance at ~167–180 ppm (¹³C), and stereospecific splitting for the (S)-ethyl group (δ ~5.08–5.24 ppm, ¹H) .
- Mass Spectrometry: ESI-HRMS should confirm the molecular ion ([M+Na]⁺) with an error margin <5 ppm. For example, a brominated analog showed m/z 390.0438 (calc. 390.0424) .
Advanced Analysis:
X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities. However, poor crystal growth in polar oxadiazoles may necessitate co-crystallization with stabilizing agents .
What experimental design challenges arise in optimizing enantiomeric purity?
Advanced Research Question
The (S)-configuration introduces challenges in asymmetric synthesis:
- Chiral Resolution: Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (e.g., hexane/isopropanol) to separate enantiomers.
- Catalytic Asymmetry: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP) may improve stereocontrol but require iterative screening .
Data Contradiction Example:
Contradictory reports on Boc-deprotection stability under acidic oxadiazole cyclization conditions (e.g., HClO₄-SiO₂ vs. milder H₂O/THF) highlight the need for pH monitoring during synthesis .
How can conflicting data on Boc-protection stability be reconciled?
Advanced Contradiction Analysis
Discrepancies in Boc stability arise from:
- Reaction Medium: Anhydrous conditions (e.g., DCM with molecular sieves) preserve Boc groups, while protic solvents (e.g., MeOH/H₂O) accelerate hydrolysis .
- Temperature: High temperatures (>80°C) promote undesired deprotection. Lower temperatures (50–60°C) with prolonged reaction times may balance yield and stability .
Methodological Resolution:
Use inline FTIR or LC-MS to track Boc integrity during synthesis. For example, loss of the tert-butyl signal in ¹H NMR indicates premature deprotection .
What strategies assess the compound’s biological activity in drug discovery?
Q. Advanced Application
- Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. A brominated analog showed moderate activity (IC₅₀ ~10–50 µM) .
- Targeted Binding Studies: Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like PARP or kinases, guided by the oxadiazole’s electron-deficient ring .
Pitfall Avoidance:
False positives from assay interference (e.g., oxadiazole redox activity) require counter-screens with scrambled controls .
How can purity and stability be maintained during storage?
Q. Basic Guidelines
- Storage: Sealed containers under inert gas (N₂/Ar) at –20°C prevent hydrolysis. Avoid exposure to humidity or temperatures >50°C .
- Stability Monitoring: Periodic HPLC analysis (e.g., C18 columns, acetonitrile/water gradients) detects degradation products like tert-butanol or oxadiazole ring-opened byproducts .
What analytical methods troubleshoot low yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
